molecular formula C16H16N4OS B2879553 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1448056-60-7

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2879553
CAS RN: 1448056-60-7
M. Wt: 312.39
InChI Key: BBKQOYUOBHYJIV-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as PTUPB, is a compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Characterization of Heterocycles

  • Heterocyclic compounds with therapeutic potential have been synthesized using derivatives of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide. These include pyrazole, pyridine, and pyridazine derivatives, as well as other polyfunctionally substituted heterocycles (Mohareb et al., 2004).

Insecticidal Applications

  • Certain derivatives have been utilized in the synthesis of compounds for insecticidal purposes, particularly against cotton leafworms. This demonstrates the potential of these compounds in agricultural applications (Fadda et al., 2017).

Coordination Chemistry and Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives, which are closely related to the compound , have been explored for their antioxidant activities. These studies contribute to the understanding of the compound's potential in medicinal chemistry (Chkirate et al., 2019).

Antitumor Evaluation

  • The compound has been used in the synthesis of various heterocyclic derivatives for antitumor evaluations, indicating its relevance in cancer research and therapy (Shams et al., 2010).

Asymmetric Transfer Hydrogenation of Ketones

  • Derivatives of this compound have been studied for their role in catalyzing the transfer hydrogenation of ketones, highlighting its potential application in organic synthesis and industrial chemistry (Magubane et al., 2017).

Antimicrobial Applications

  • Some derivatives have shown significant antimicrobial activities, suggesting potential use in the development of new antimicrobial agents (Mekky & Sanad, 2019).

Facile Synthesis of N-Fused Heterocycles

  • The compound has been used in efficient synthesis methodologies for N-fused heterocyclic compounds, which are important in pharmaceuticals and materials science (Ghaedi et al., 2015).

Kinetic and Mechanistic Studies

  • The compound's derivatives have been used in chemoselective acetylation studies, which are important for understanding reaction mechanisms and kinetics in organic chemistry (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(12-13-4-3-11-22-13)18-8-10-20-9-6-15(19-20)14-5-1-2-7-17-14/h1-7,9,11H,8,10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKQOYUOBHYJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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